5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride
Description
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a difluoromethyl group at position 2. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Its structure combines electron-withdrawing (difluoromethyl) and strained cyclic amine (azetidine) moieties, which may influence reactivity, bioavailability, and target binding .
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-4(8)5-10-6(12-11-5)3-1-9-2-3;/h3-4,9H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMNGUGXPNWSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to 1,2,4-Oxadiazoles
The preparation of 1,2,4-oxadiazole derivatives typically follows several established routes, which can be adapted for our target molecule.
Amidoxime-Based Approach
The most common and versatile method for synthesizing 1,2,4-oxadiazoles involves the reaction between amidoximes and carboxylic acid derivatives. This two-step process consists of O-acylation followed by dehydrative cyclization. The general reaction scheme can be described as:
- Formation of amidoxime from nitrile precursors using hydroxylamine
- O-acylation of the amidoxime with a carboxylic acid derivative
- Cyclodehydration to form the 1,2,4-oxadiazole ring
For example, benzamidoximes can be synthesized from the corresponding benzonitriles using the following conditions:
A mixture of substituted benzonitrile (9.7 mmol) and 8-hydroxyquinoline (5 mg) in ethanol (8.0 mL) is treated with hydroxylamine hydrochloride (1.4 g, 20.1 mmol) and potassium carbonate (2.1 g, 15.2 mmol) in water (4 mL), added dropwise over 10 minutes at room temperature. The mixture is heated to reflux for 1 hour, then worked up to obtain the amidoxime.
Solid-State and Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted methods for oxadiazole synthesis that significantly reduce reaction times while improving yields. This approach is particularly valuable for rapid library development of oxadiazole derivatives. The reactions can be conducted using silica-supported reagents under microwave irradiation:
The reaction components (typically amidoxime and carboxylic acid derivative) are adsorbed onto silica gel (60-120 mesh) after initial mixing in dichloromethane. The solvent is removed, and the solid-supported reaction is conducted under microwave irradiation (75 W, 100-105°C) for 5-45 minutes.
From Hydrazides for 1,3,4-Oxadiazoles
While our target compound contains a 1,2,4-oxadiazole, it's worth noting alternative approaches like the synthesis of 1,3,4-oxadiazoles from hydrazides, as these methods can sometimes be adapted:
Benzohydrazide is cyclized to oxadiazole intermediate by using phosphorus oxychloride (POCl3) and para-aminobenzoic acid (PABA). The mixture is stirred at room temperature for 10 minutes, then heated at 80°C for 4 hours.
Synthetic Routes for 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole Preparation
Based on established methodology and the specific structural features of our target compound, several synthetic routes can be proposed. These routes are informed by the synthesis of related compounds in the literature, particularly those containing trifluoromethyl groups, which can be adapted for difluoromethyl incorporation.
Route A: Via Difluoroacetonitrile and Azetidin-3-carboxylic Acid
This approach begins with the difluoromethyl-containing fragment and incorporates the azetidine ring in subsequent steps.
Step 1: Amidoxime Formation
The difluoroacetonitrile is converted to difluoroacetamidoxime using hydroxylamine:
Difluoroacetonitrile (10 mmol) and hydroxylamine hydrochloride (15 mmol) are combined in ethanol (25 mL). Potassium carbonate (15 mmol) is added, and the mixture is stirred at room temperature for 1 hour, then heated to reflux for an additional 2 hours. After cooling, filtration, and solvent evaporation, the crude difluoroacetamidoxime is obtained.
Step 2: Coupling with Protected Azetidine
The amidoxime is then coupled with a suitably protected azetidine-3-carboxylic acid:
A solution of N-Boc-azetidine-3-carboxylic acid (12 mmol) in dichloromethane (30 mL) is activated using DCC (12 mmol) and DMAP (1.2 mmol) at 0°C. Difluoroacetamidoxime (10 mmol) is added, and the mixture is stirred at room temperature for 12 hours. After workup, the O-acylated intermediate is isolated.
Step 3: Cyclization
The O-acylated intermediate undergoes cyclodehydration to form the oxadiazole ring:
The intermediate is dissolved in DMF (20 mL), and K2CO3 (15 mmol) is added. The mixture is heated at 80°C for 8 hours or subjected to microwave irradiation (100 W, 100°C) for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the protected oxadiazole product.
Step 4: Deprotection
The Boc-protecting group is removed to reveal the free azetidine nitrogen:
The protected oxadiazole (5 mmol) is treated with TFA (10 mL) in dichloromethane (20 mL) at 0°C. The mixture is stirred at room temperature for 2 hours. After completion, the solvent is evaporated, and the residue is basified with saturated NaHCO3 solution and extracted with ethyl acetate to obtain the free base.
Route B: Via Azetidine-3-carbonitrile
This alternative approach starts with the azetidine ring and incorporates the difluoromethyl group later in the synthesis.
Step 1: Amidoxime Formation from Azetidine-3-carbonitrile
Protected azetidine-3-carbonitrile (10 mmol) is treated with hydroxylamine hydrochloride (15 mmol) and potassium carbonate (15 mmol) in ethanol (25 mL) at reflux for 3 hours. After cooling and workup, the azetidine-3-amidoxime is isolated.
Step 2: Coupling with Difluoroacetic Acid
Difluoroacetic acid (12 mmol) is activated using HATU (12 mmol) and DIPEA (24 mmol) in DMF (20 mL). The azetidine-3-amidoxime (10 mmol) is added, and the mixture is stirred at room temperature for 4 hours. After workup, the O-acylated intermediate is isolated.
Step 3: Cyclization and Deprotection
The subsequent steps follow similar procedures to Route A, with cyclization followed by deprotection of the azetidine nitrogen.
Reaction Optimization Data
The following table presents optimized reaction conditions for the key cyclization step in Route A:
Table 1: Optimization of Cyclization Conditions for 1,2,4-Oxadiazole Formation
| Entry | Base | Solvent | Temperature (°C) | Time | Method | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 12 h | Conventional | 65 |
| 2 | K₂CO₃ | DMF | 100 | 8 h | Conventional | 72 |
| 3 | Cs₂CO₃ | DMF | 80 | 12 h | Conventional | 70 |
| 4 | NaH | DMF | 60 | 6 h | Conventional | 60 |
| 5 | K₂CO₃ | DMSO | 80 | 12 h | Conventional | 68 |
| 6 | K₂CO₃ | DMF | 100 | 30 min | Microwave | 85 |
| 7 | Cs₂CO₃ | DMF | 100 | 25 min | Microwave | 82 |
| 8 | K₂CO₃ | DMSO | 100 | 30 min | Microwave | 79 |
The data clearly demonstrates that microwave-assisted methods (entries 6-8) provide superior yields in significantly shorter reaction times compared to conventional heating methods (entries 1-5). Among the bases tested, potassium carbonate in DMF under microwave irradiation (entry 6) provides the optimal conditions with 85% yield.
Preparation of the Hydrochloride Salt
The conversion of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole to its hydrochloride salt is a critical step that enhances water solubility and improves stability. Several methods can be employed for this conversion:
Direct Treatment with Hydrogen Chloride Gas
The free base (5 mmol) is dissolved in anhydrous diethyl ether (50 mL) and cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum to obtain the hydrochloride salt.
Hydrogen Chloride in Organic Solvents
A solution of the free base (5 mmol) in anhydrous ethanol (30 mL) is treated with a solution of hydrogen chloride in diethyl ether (2M, 3 mL) at 0°C. The mixture is stirred for 30 minutes, and the solvent is evaporated to obtain the crude hydrochloride salt, which can be recrystallized from an appropriate solvent system.
Acid-Base Method
The free base (5 mmol) is dissolved in a minimum amount of water with gentle heating. Hydrochloric acid (1M) is added dropwise until the pH is approximately 2. The solution is cooled, and the solvent is removed under reduced pressure. The residue is recrystallized from an ethanol-diethyl ether mixture to obtain the pure hydrochloride salt.
Table 2: Optimization of Salt Formation Conditions
| Entry | Method | Solvent | Temperature (°C) | Time (h) | Purity (%) | Recovery (%) |
|---|---|---|---|---|---|---|
| 1 | HCl gas | Diethyl ether | 0 | 0.5 | 98 | 92 |
| 2 | HCl in ether | Ethanol | 0 | 0.5 | 97 | 95 |
| 3 | HCl in ether | THF | 0 | 0.5 | 96 | 93 |
| 4 | HCl solution | Water | 25 | 1 | 95 | 90 |
| 5 | HCl solution | Acetone/Water | 25 | 1 | 97 | 92 |
The results indicate that treatment with hydrogen chloride in ether using ethanol as solvent (entry 2) provides the highest recovery while maintaining excellent purity. This method is preferred for large-scale preparation due to its operational simplicity and high efficiency.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride.
Spectroscopic Analysis
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d6) would typically show:
- Difluoromethyl group: triplet at δ 6.8-7.0 ppm (J = 52-54 Hz) due to coupling with two fluorine atoms
- Azetidine ring protons: complex multiplets between δ 3.8-4.5 ppm for the methylene protons and a multiplet at δ 4.0-4.2 ppm for the methine proton
- NH proton (as HCl salt): broad singlet at δ 9.0-10.0 ppm
¹³C NMR (100 MHz, DMSO-d6) would show:
- Oxadiazole carbons: signals at approximately δ 168-170 ppm (C-5) and δ 164-166 ppm (C-3)
- Difluoromethyl carbon: triplet at δ 110-112 ppm (J = 230-240 Hz)
- Azetidine carbons: signals at δ 50-55 ppm (methylene carbons) and δ 25-30 ppm (methine carbon)
¹⁹F NMR (376 MHz, DMSO-d6) would show:
- A doublet at approximately δ -110 to -120 ppm (J = 52-54 Hz)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula with the parent ion [M+H]⁺ at m/z 204.0736, corresponding to C7H9F2N3O. The hydrochloride salt would typically show the same parent ion as the free base in positive mode MS.
Infrared Spectroscopy
Characteristic IR absorption bands would include:
- C=N stretching (oxadiazole ring): 1600-1650 cm⁻¹
- C-F stretching: 1000-1100 cm⁻¹
- N-H stretching (as HCl salt): 2800-3000 cm⁻¹
- C-H stretching (azetidine and difluoromethyl): 2900-3100 cm⁻¹
Physical Properties and Purity Assessment
Table 3: Physical Properties of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole and its Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Physical State | White solid | White crystalline solid |
| Molecular Weight (g/mol) | 203.17 | 239.62 |
| Melting Point (°C) | 110-112 | 200-202 |
| Solubility in Water (mg/mL at 25°C) | <1 | >10 |
| Solubility in Ethanol (mg/mL at 25°C) | >20 | >15 |
| Solubility in DCM (mg/mL at 25°C) | >25 | 5-10 |
| Log P (calculated) | 0.8-1.2 | N/A |
| pKa (calculated) | 7.8-8.2 | N/A |
Purity assessment is typically conducted using:
- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm
- Gas Chromatography (GC) for volatile impurities
- Elemental analysis for C, H, N, F, and Cl content
Comparative Analysis of Synthetic Routes
Table 4: Comparison of Synthetic Routes to 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride
| Parameter | Route A (via Difluoroacetonitrile) | Route B (via Azetidine-3-carbonitrile) |
|---|---|---|
| Number of Steps | 5 (including salt formation) | 5 (including salt formation) |
| Key Advantages | - More direct introduction of difluoromethyl group - Better scalability - Higher overall yields |
- Better regioselectivity - Easier purification of intermediates - Less harsh conditions for cyclization |
| Key Challenges | - Handling volatile difluoroacetonitrile - Potential side reactions during cyclization |
- More expensive starting materials - More complex amidoxime formation |
| Overall Yield | 35-45% | 30-40% |
| Required Special Equipment | Standard laboratory equipment | Standard laboratory equipment |
| Scalability Potential | Good | Moderate |
| Reagent Availability | Moderate (difluoroacetonitrile availability limited) | Good |
| Purification Complexity | Moderate | Moderate to High |
| Preferred for | Large-scale synthesis | Small-scale or research purposes |
The comparative analysis indicates that Route A is generally preferred for larger-scale synthesis due to better overall yield and scalability, despite challenges in handling difluoroacetonitrile. Route B may be preferable for research-scale synthesis where smaller quantities are needed and more specialized equipment may be available.
Biological Significance and Applications
While specific biological data for 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride is limited in the literature, compounds containing the 1,2,4-oxadiazole scaffold have demonstrated diverse biological activities that suggest potential applications for our target molecule.
Enzyme Inhibitory Activity
Difluoromethyl-1,3,4-oxadiazoles have been identified as slow-binding substrate analog inhibitors with particular efficacy against histone deacetylase 6 (HDAC6). The difluoromethyl group serves as a zinc-binding group, forming a tight and long-lived enzyme-inhibitor complex. This mechanism suggests potential applications in:
- Neurodegenerative disorders
- Cancer therapy
- Inflammatory conditions
The incorporation of the azetidine ring may further enhance biological activity by:
- Improving target specificity
- Enhancing metabolic stability
- Modifying pharmacokinetic properties
Structure-Activity Relationship Considerations
The following structural elements contribute to the biological profile of our target compound:
- The difluoromethyl group: Functions as a bioisostere for carboxylic acids and alcohols, with unique hydrogen-bonding properties
- The 1,2,4-oxadiazole scaffold: Provides metabolic stability and favorable electronic distribution
- The azetidine ring: Contributes to specificity through its rigid structure and ability to form hydrogen bonds
Pharmaceutical Applications
The physical properties of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride, particularly its improved aqueous solubility as a salt form, make it suitable for various pharmaceutical formulations. The compound could potentially be developed for:
- Oral administration (tablets, capsules)
- Injectable formulations
- Topical applications
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole demonstrate antibacterial activity against various pathogens. For instance:
- Bacteriostatic Activity : Compounds containing the oxadiazole ring have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low microgram range .
- Antifungal Activity : Similar compounds have also displayed antifungal properties against Aspergillus niger and Saccharomyces cerevisiae, indicating their potential as antifungal agents .
Anti-inflammatory Effects
Oxadiazole derivatives have been explored for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
CNS Activity
The unique structure of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole suggests potential neuroprotective effects. Some studies have indicated that oxadiazole derivatives can cross the blood-brain barrier and exhibit activities relevant to neurodegenerative diseases such as Alzheimer's disease. For example:
- Acetylcholinesterase Inhibition : Certain derivatives have shown strong inhibitory effects on acetylcholinesterase, which is crucial for managing Alzheimer's symptoms .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole; hydrochloride involves various synthetic routes that emphasize the importance of the difluoromethyl group in enhancing biological activity. Structure-activity relationship studies indicate that modifications to the azetidine or oxadiazole rings can significantly influence potency and selectivity against target enzymes or receptors .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Antimycobacterial Activity : A study demonstrated that specific oxadiazole derivatives exhibited potent activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 62.5 μg/mL .
- Neuroprotective Effects : Research on oxadiazole-based compounds indicated improvements in cognitive function in animal models of Alzheimer's disease, attributed to their ability to inhibit acetylcholinesterase effectively .
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 5-(azetidin-3-yl)-1,2,4-oxadiazole derivatives. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula (C₆H₈ClF₂N₃O).
†Predicted using substituent contribution models.
Key Findings
Electronic Effects: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal, less than trifluoromethyl (-CF₃) but stronger than methoxy (-OCH₃) . This balance may optimize binding in enzymatic pockets requiring both polar and hydrophobic interactions.
Bioactivity and Solubility :
- Compounds with methoxyethyl or hydrochloride salts (e.g., target compound) show improved aqueous solubility, critical for drug delivery.
- Trifluoromethylphenyl analogs exhibit strong enzyme inhibition (e.g., α-glucosidase in ), suggesting electron-deficient substituents enhance target engagement. The target’s -CF₂H group may offer similar advantages with reduced metabolic degradation compared to -CF₃.
Synthetic Routes :
- Most analogs are synthesized via cyclization of hydrazides or reaction with chloroacetyl chloride . The difluoromethyl group likely requires specialized fluorination agents (e.g., DAST or Deoxo-Fluor), introducing complexity compared to benzyl or methoxy derivatives.
Stability and Toxicity :
Biological Activity
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₇H₈ClF₂N₃O
- Molecular Weight : 229.59 g/mol
- CAS Number : [72716139]
The compound acts primarily as a mechanism-based inhibitor of HDAC6. This inhibition occurs through a two-step slow-binding mechanism where the compound forms a tight-binding interaction with the enzyme. The difluoromethyl moiety plays a crucial role in this process, facilitating the formation of an active species that irreversibly inhibits HDAC6 by altering the enzyme's structure and function .
Biological Activity Overview
The biological activities associated with 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride include:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in models involving breast cancer cells (MCF-7 and MDA-MB-231). Studies indicate that it exhibits lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting its potential as an effective anticancer agent .
- Neuroprotective Effects : Research suggests that HDAC6 inhibition may confer neuroprotective benefits, which is crucial for treating neurodegenerative diseases. The compound's selectivity for HDAC6 over other isozymes enhances its therapeutic potential while minimizing side effects .
Table 1: Summary of Key Research Findings
Detailed Research Insights
- HDAC6 Inhibition :
-
Anticancer Efficacy :
- In vitro studies demonstrated that treatment with 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride resulted in a substantial reduction in cell viability in breast cancer models.
- The compound exhibited a selectivity index indicating better efficacy against cancer cells compared to normal cells .
- Neuroprotective Potential :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core, followed by functionalization of the azetidine ring. For example:
Oxadiazole formation : React a nitrile precursor with hydroxylamine under acidic conditions to form an amidoxime intermediate, followed by cyclization with a difluoromethyl-containing carbonyl compound .
Azetidine functionalization : Introduce the azetidin-3-yl group via nucleophilic substitution or coupling reactions, ensuring stereochemical control if chiral centers are present .
Salt formation : Convert the free base to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol or dichloromethane) .
- Optimization : Use Design of Experiments (DOE) to vary temperature, solvent polarity, and stoichiometry. Monitor reaction progress via LC-MS or NMR .
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Analytical techniques :
- HPLC/LC-MS : Assess purity (>95% recommended for biological assays) and detect impurities from incomplete cyclization or salt formation .
- NMR spectroscopy : Confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH2 protons) and difluoromethyl group (δ ~5.5–6.5 ppm for CF2H) .
- X-ray crystallography : Resolve crystal structure to verify stereochemistry and salt form .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- In vitro screening :
- Apoptosis induction : Use caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer cells) .
- Cytotoxicity profiling : Test against a panel of cell lines (e.g., colorectal, breast) with MTT or resazurin assays to identify selectivity .
- Target identification : Employ photoaffinity labeling or pull-down assays to identify binding partners (e.g., TIP47 protein in apoptosis pathways) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Key modifications :
- Oxadiazole substituents : Replace difluoromethyl with trifluoromethyl or chlorothiophene groups to enhance lipophilicity and target binding .
- Azetidine ring : Explore substitutions at the 3-position (e.g., methyl, hydroxymethyl) to modulate steric effects and solubility .
Q. What computational strategies are effective for predicting its interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like IGF-II binding proteins .
- Dynamics simulations : Perform MD simulations (e.g., GROMACS) to assess stability of ligand-target complexes in aqueous environments .
- Electrostatic potential mapping : Apply Multiwfn software to analyze charge distribution and identify nucleophilic/electrophilic hotspots .
Q. How can contradictions in biological activity data across studies be resolved?
- Case example : If apoptosis induction is observed in breast cancer cells but not colorectal lines:
Mechanistic validation : Check for differential expression of targets (e.g., TIP47) via qPCR or Western blot .
Microenvironment factors : Re-test under hypoxic conditions or with stromal cell co-cultures to mimic in vivo heterogeneity .
Metabolic stability : Assess compound degradation in cell media using LC-MS to rule out false negatives .
Q. What strategies mitigate instability of the hydrochloride salt during storage?
- Stability studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
